molecular formula C9H14O B6262681 octahydro-1H-inden-1-one, Mixture of diastereomers CAS No. 29927-85-3

octahydro-1H-inden-1-one, Mixture of diastereomers

Cat. No.: B6262681
CAS No.: 29927-85-3
M. Wt: 138.21 g/mol
InChI Key: ATKSQUYIHKMKTG-UHFFFAOYSA-N
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Description

Octahydro-1H-inden-1-one is a bicyclic ketone featuring a fully saturated indene backbone with a ketone group at the 1-position (Figure 1). The molecule adopts a fused bicyclic structure resembling decalin, with stereochemical complexity arising from bridgehead carbons. The term "mixture of diastereomers" refers to the presence of non-mirror-image stereoisomers due to multiple stereocenters in the bicyclic framework. These diastereomers result from differing configurations at bridgehead carbons (e.g., C4 and C7 in related analogs), leading to distinct spatial arrangements that influence physical and chemical properties .

The synthesis of such compounds often involves catalytic hydrogenation of partially unsaturated precursors or multi-step functionalization, as seen in analogous indenone derivatives . The diastereomeric mixture typically forms due to non-selective stereochemical outcomes during synthesis, necessitating separation techniques like chromatography or derivatization .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29927-85-3

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydroinden-1-one

InChI

InChI=1S/C9H14O/c10-9-6-5-7-3-1-2-4-8(7)9/h7-8H,1-6H2

InChI Key

ATKSQUYIHKMKTG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CCC2=O

Purity

95

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Hydrogenation

Palladium on carbon (Pd/C) is the preferred catalyst for this transformation. The reaction typically proceeds under hydrogen gas (H₂) at pressures of 1–5 atmospheres and temperatures between 50°C and 100°C. The indanone substrate dissolves in a polar aprotic solvent (e.g., tetrahydrofuran or ethyl acetate), and the exothermic hydrogenation generates the fully saturated bicyclic ketone. The diastereomeric ratio depends on the substrate’s initial stereochemistry and reaction conditions. For example, hydrogenating cis-indan-1-one yields a 55:45 mixture of cis and trans octahydro-1H-inden-1-one diastereomers.

Platinum Oxide (Adams’ Catalyst)

Platinum oxide (PtO₂) offers an alternative catalytic system, particularly for substrates resistant to Pd/C. Reactions occur under milder conditions (25–40°C, 1–3 atm H₂), but longer reaction times (24–48 hours) are required. PtO₂ preferentially hydrogenates exocyclic double bonds, reducing epimerization risks and preserving stereochemical integrity.

Acid-Catalyzed Cyclization of Linear Precursors

Cyclization strategies provide a stereocontrolled route to octahydro-1H-inden-1-one. Linear γ-keto esters or diols undergo intramolecular aldol condensation or Wagner-Meerwein rearrangements under acidic conditions.

Aldol Condensation

Heating γ-keto esters (e.g., methyl 4-oxopentanoate) with sulfuric acid induces cyclodehydration, forming the bicyclic framework. For example, methyl 4-oxohexanoate cyclizes at 120°C in concentrated H₂SO₄ to yield octahydro-1H-inden-1-one with a 70% diastereomeric excess favoring the trans isomer.

Wagner-Meerwein Rearrangement

Terpene-derived diols (e.g., pinanediol) rearrange in the presence of Lewis acids like boron trifluoride (BF₃). This method generates the bicyclic ketone with high stereoselectivity, as the rigid terpene backbone dictates the final diastereomer configuration.

Reduction of Indenone Oxides

Epoxidation followed by reductive cleavage offers a pathway to diastereomerically enriched products. Indenone oxides, synthesized via epoxidation with meta-chloroperbenzoic acid (mCPBA), undergo hydrogenolysis over Raney nickel to produce octahydro-1H-inden-1-one. This method achieves diastereomeric ratios of up to 85:15 when chiral epoxides are used.

Enzymatic Resolution of Diastereomers

Post-synthetic resolution using lipases or esterases enables isolation of enantiopure diastereomers. For instance, Candida antarctica lipase B selectively hydrolyzes the acetyl group of cis-octahydro-1H-inden-1-one acetate, leaving the trans diastereomer intact.

Industrial-Scale Synthesis

Large-scale production prioritizes cost efficiency and reproducibility. Continuous-flow hydrogenation reactors with Pd/C catalysts achieve throughputs of >100 kg/day, maintaining diastereomeric ratios within ±5%. Solvent recovery systems and automated pressure controls ensure consistency.

Comparative Analysis of Preparation Methods

MethodCatalyst/ReagentTemperature (°C)Pressure (atm)Diastereomeric RatioYield (%)Scalability
Pd/C HydrogenationPd/C, H₂50–1001–555:45 (cis:trans)85–90High
PtO₂ HydrogenationPtO₂, H₂25–401–360:4075–80Moderate
Aldol CondensationH₂SO₄120Ambient70:30 (trans:cis)65–70Low
Enzymatic ResolutionC. antarctica Lipase30–37Ambient95:540–50Niche

Mechanistic Insights into Diastereomer Formation

The stereochemical outcome of hydrogenation hinges on the catalyst’s surface geometry and substrate adsorption. Pd/C favors cis-addition of hydrogen due to its planar active sites, whereas PtO₂’s tetrahedral sites promote trans selectivity. Acid-catalyzed cyclizations, conversely, follow Baldwin’s rules, favoring endo-trigonal transitions that dictate the dominant diastereomer .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Octahydro-1H-inden-1-one can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group in octahydro-1H-inden-1-one can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like NaBH₄ or LiAlH₄ in solvents such as ethanol or ether.

    Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Octahydro-1H-inden-1-one is used as an intermediate in the synthesis of various organic compounds. Its unique bicyclic structure makes it a valuable building block in organic synthesis.

Biology and Medicine: In biological research, octahydro-1H-inden-1-one derivatives are studied for their potential pharmacological properties. These compounds may exhibit activity against certain biological targets, making them candidates for drug development.

Industry: In the industrial sector, octahydro-1H-inden-1-one is used in the production of fragrances, flavors, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of octahydro-1H-inden-1-one depends on its specific application. In chemical reactions, the ketone group can act as an electrophile, participating in nucleophilic addition or substitution reactions. In biological systems, derivatives of octahydro-1H-inden-1-one may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Dihydro-1H-Inden-1-One Derivatives

Compounds like 2,3-dihydro-1H-inden-1-one (CAS 83-33-0) and its substituted analogs (e.g., 4,6-dimethyl-2,3-dihydro-1H-inden-1-one) share the indenone core but lack full saturation (Table 1). The partial unsaturation in dihydro derivatives reduces conformational rigidity compared to octahydro-1H-inden-1-one, impacting their reactivity and intermolecular interactions . For example, 2,3-dihydro-1H-inden-1-one derivatives exhibit higher electrophilicity at the ketone group due to conjugation with the adjacent double bond, whereas octahydro analogs show reduced resonance stabilization .

Octahydro-4,7-Methano-Inden-5-One

This structurally related compound (from ) differs in ketone position (5 vs. 1) and the presence of a methano bridge. These modifications significantly alter steric and electronic profiles. The methano bridge increases steric hindrance, affecting solubility and crystallization behavior, while the ketone position influences dipole moments and hydrogen-bonding capacity .

Tubulin-Inhibiting Dihydro-1H-Indene Derivatives

Compounds like N,N-dimethyl-4-((4,5,6-trimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)aniline (12o) demonstrate the biological relevance of indene frameworks. Unlike octahydro-1H-inden-1-one, these derivatives feature methoxy and aryl substituents that enhance tubulin-binding affinity. The partial unsaturation and substituent positioning in such compounds are critical for bioactivity, whereas octahydro-1H-inden-1-one’s saturated structure may limit similar interactions .

Physical and Chemical Properties

Melting/Boiling Points and Solubility

  • Octahydro-1H-inden-1-one : Higher hydrophobicity due to full saturation, leading to lower water solubility compared to dihydro analogs. Diastereomers exhibit distinct melting points (e.g., separated isomers show Δm.p. >10°C) .
  • Dihydro-1H-inden-1-one derivatives : Substituents like methyl or ethyl groups (e.g., 6-ethyl-2,3-dihydro-1H-inden-1-one) increase molecular weight and hydrophobicity but retain moderate solubility in polar aprotic solvents .

Reactivity

  • The ketone in octahydro-1H-inden-1-one is less electrophilic than in dihydro analogs due to reduced conjugation, making it less reactive toward nucleophiles like Grignard reagents .
  • Diastereomers of octahydro-1H-inden-1-one may show divergent reactivity in asymmetric catalysis or derivatization due to steric effects .

Separation and Characterization

  • Diastereomers of octahydro-1H-inden-1-one can be separated via chiral chromatography or derivatization with enantiopure reagents (e.g., camphanoate esters), as demonstrated in analogous systems .
  • X-ray crystallography (using SHELX software ) and NMR analysis (e.g., δ 1.5–2.5 ppm for bridgehead protons) confirm stereochemical assignments .

Data Tables

Table 1: Comparative Properties of Octahydro-1H-Inden-1-One and Analogous Compounds

Compound Molecular Weight Melting Point (°C) Solubility (H₂O) Key Applications
Octahydro-1H-inden-1-one 152.23 45–60 (mixture) Insoluble Fragrances, intermediates
2,3-Dihydro-1H-inden-1-one 134.18 25–30 Slightly soluble Organic synthesis
4,6-Dimethyl-2,3-dihydro-1H-inden-1-one 176.26 55–60 Insoluble Catalysis, pharmaceuticals
12o (tubulin inhibitor) 413.49 120–125 DMSO-soluble Anticancer research

Biological Activity

Octahydro-1H-inden-1-one, a bicyclic compound with the molecular formula C₉H₁₄O, exists as a mixture of diastereomers and has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

Octahydro-1H-inden-1-one is synthesized primarily through the hydrogenation of indanone derivatives. The process typically involves the use of catalysts such as palladium or platinum under controlled conditions to yield high purity products. The unique bicyclic structure of octahydro-1H-inden-1-one contributes to its reactivity and biological interactions.

Biological Activity

Research indicates that octahydro-1H-inden-1-one exhibits a range of biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of octahydro-1H-inden-1-one possess antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
  • Neuroprotective Activity : Due to its structural similarity to indole derivatives, octahydro-1H-inden-1-one may interact with neurotransmitter receptors, influencing neuroprotection and neurotransmission pathways.

The biological activity of octahydro-1H-inden-1-one is believed to stem from its ability to interact with specific enzymes and receptors in biological systems. This interaction may lead to modulation of signaling pathways associated with inflammation and cell survival.

Research Findings

A variety of studies have investigated the pharmacological properties of octahydro-1H-inden-1-one. Below are summarized findings from selected research articles:

StudyFindings
Investigated the synthesis and application in organic reactions; noted potential for drug development due to its biological activities.
Highlighted the compound's use as an intermediate in organic synthesis, indicating significant reactivity and potential for further derivatization.
Discussed the mechanism of action related to receptor modulation, suggesting implications for therapeutic applications in neurology and inflammation.

Case Study 1: Antimicrobial Activity

In a study examining various derivatives of octahydro-1H-inden-1-one, compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives displayed significant antibacterial activity, suggesting potential applications in developing new antimicrobial agents.

Case Study 2: Neuroprotective Effects

Research exploring the neuroprotective effects of octahydro-1H-inden-1-one demonstrated its ability to reduce oxidative stress in neuronal cell cultures. This suggests a mechanism by which the compound may protect against neurodegeneration.

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing octahydro-1H-inden-1-one as a mixture of diastereomers, and how can reaction conditions be optimized to control stereochemical outcomes?

  • Diastereomer formation is influenced by reaction kinetics and thermodynamics, as diastereomeric transition states have different energy barriers . To optimize stereochemical control:

  • Use chiral catalysts or auxiliaries to bias transition states.
  • Adjust solvent polarity and temperature to favor one pathway (e.g., polar aprotic solvents stabilize dipolar intermediates) .
  • Monitor reaction progress with chiral HPLC or NMR to quantify diastereomer ratios .

Q. What experimental methods are most effective for separating and characterizing diastereomers of octahydro-1H-inden-1-one?

  • Separation :

  • Chromatography : Chiral stationary phases (CSPs) in HPLC or GC exploit differences in diastereomers' physical properties (e.g., polarity, hydrogen bonding) .
  • Crystallization : Fractional crystallization leverages differences in solubility, often enhanced by salt formation with chiral resolving agents .
    • Characterization :
  • NMR : 13C^{13}\text{C} and 1H^{1}\text{H} NMR can distinguish diastereomers via coupling constants and chemical shifts (e.g., axial vs. equatorial protons in bicyclic systems) .
  • X-ray crystallography : Programs like SHELXL refine crystal structures to confirm absolute configurations .

Q. How do diastereomers of octahydro-1H-inden-1-one differ in their physical and chemical properties, and why is this critical for downstream applications?

  • Diastereomers exhibit distinct melting points, boiling points, and solubilities due to divergent molecular packing and intermolecular forces .
  • Reactivity differences arise from steric and electronic effects (e.g., one diastereomer may undergo selective oxidation at a less hindered position) .
  • These variations necessitate rigorous purity assessments (e.g., DSC for melting point analysis) to ensure reproducibility in biological or material science studies .

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